molecular formula C10H12O B8273098 (S)-3-phenylbutanal CAS No. 53531-19-4

(S)-3-phenylbutanal

Cat. No. B8273098
CAS RN: 53531-19-4
M. Wt: 148.20 g/mol
InChI Key: MYHGOWDLVRDUFA-VIFPVBQESA-N
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Patent
US06174901B1

Procedure details

A mixture of 3-phenylbutyraldehyde (3 ml, 20.18 mmol), ammonium acetate (15 g, 195 mmol) and sodium cyanoborohydride (900 mg, 14.32 mmol) in methanol (50 ml) was stirred overnight under an argon atmosphere. The reaction was acidified to pH 2 by the addition of conc HCl. The solvent was evaporated, dichloromethane and water were added, and the aqueous layer was made basic (pH 12) by the addition of solid potassium hydroxide. Extraction (dichloromethane) and concentration gave the title compound as an oil. ES-MS (m/z): 150.2 (M+H)+; 1H NMR (CDCl3): d 7.40-7.17 (m, 5H, Ph), 2.81 (q, 1H, CH), 2.62 (m, 2H, CH2), 1.76 (dq, 2H, CH2), 1.29 (d, 3H, CH3).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH3:11])[CH2:8][CH:9]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:18].[Na+].Cl>CO>[C:1]1([CH:7]([CH3:11])[CH2:8][CH2:9][NH2:18])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC=O)C
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
900 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred overnight under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
dichloromethane and water were added
ADDITION
Type
ADDITION
Details
by the addition of solid potassium hydroxide
EXTRACTION
Type
EXTRACTION
Details
Extraction (dichloromethane) and concentration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.